Positional Isomer Advantage: 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl vs. 3-(2-Oxopyrrolidin-1-yl)phenyl Arrangement
The target compound carries the 2-oxopyrrolidin-1-yl group at the 3-position relative to the methyl substituent on the aniline ring (i.e., 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl), whereas the closest positional isomer, N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, lacks the methyl group on the aniline ring . The para-methyl substitution in the target increases computed lipophilicity (XLogP3 = 2.5) versus the des-methyl congener (estimated XLogP3 ≈ 2.1) and alters the electron density of the aromatic ring, which can modulate π-stacking interactions with kinase hinge regions as described for oxalamide kinase inhibitors . This positional isomerism is not trivial: in the oxalamide patent series, relocation of a methyl group on the central phenyl ring was associated with IC50 shifts of >10-fold against c-Met .
| Evidence Dimension | Computed lipophilicity (XLogP3) and structural isomer type |
|---|---|
| Target Compound Data | XLogP3 = 2.5; 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl motif present |
| Comparator Or Baseline | N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide; estimated XLogP3 ≈ 2.1; methyl absent on aniline ring |
| Quantified Difference | Δ XLogP3 ≈ +0.4 log units; distinct substitution pattern alters electronic and steric parameters |
| Conditions | Computed XLogP3 values from PubChem; structural comparison based on SMILES analysis |
Why This Matters
Even a 0.4 log unit shift in lipophilicity can materially affect membrane permeability and non-specific protein binding, directly impacting the compound's suitability for cellular assays and in vivo studies.
- [1] PubChem Compound Summary for CID 18584433, N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18584433 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18584432 (accessed 2026-04-30). View Source
- [3] Borzilleri, R. M. et al. Oxalamide derivatives as kinase inhibitors. United States Patent Application US20060241104 A1, published October 26, 2006. View Source
